REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][C:11]#[N:12].Br[CH2:14][CH2:15]Br.[OH-].[Na+].[Br-]>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]1([C:11]#[N:12])[CH2:15][CH2:14]1 |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)F)CC#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
634 μL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
4.31 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
348 mg
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
vigorously stirred at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
WASH
|
Details
|
The organic solution was washed with 1 N aqueous HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel, 50 g, 0% to 50% EtOAc in heptane)
|
Type
|
CUSTOM
|
Details
|
to yield example 461a) (1.13 g; 100%) as an off-white solid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)F)C1(CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |